molecular formula C19H14FNO2 B4667160 (2E)-2-(4-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

(2E)-2-(4-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B4667160
M. Wt: 307.3 g/mol
InChI Key: XCWCCVCRLHPMDN-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(4-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile: is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenyl group connected by a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.

    Formation of the Methoxyphenyl Intermediate: 3-methoxy-4-hydroxybenzaldehyde is reacted with propargyl bromide to form the methoxyphenyl intermediate.

    Coupling Reaction: The fluorophenyl and methoxyphenyl intermediates are coupled using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various chemical reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Used in the development of bioactive compounds for pharmaceutical research.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
  • Studied for its ability to interact with specific biological targets, leading to the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Investigated for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (2E)-2-(4-chlorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
  • (2E)-2-(4-bromophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
  • (2E)-2-(4-methylphenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

Comparison:

  • Uniqueness: The presence of the fluorine atom in (2E)-2-(4-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile imparts unique electronic properties, influencing its reactivity and biological activity.
  • Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to its chlorinated or brominated counterparts due to the electronegativity of fluorine.
  • Biological Activity: The fluorinated compound may have distinct biological activities, potentially offering advantages in terms of potency and selectivity in therapeutic applications.

Properties

IUPAC Name

(E)-2-(4-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c1-3-10-23-18-9-4-14(12-19(18)22-2)11-16(13-21)15-5-7-17(20)8-6-15/h1,4-9,11-12H,10H2,2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWCCVCRLHPMDN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-(4-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
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(2E)-2-(4-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
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(2E)-2-(4-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
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(2E)-2-(4-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
Reactant of Route 5
(2E)-2-(4-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

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